molecular formula C8H7Cl2NO B1267722 1-(2-Amino-4,5-dichlorophenyl)ethanone CAS No. 6951-70-8

1-(2-Amino-4,5-dichlorophenyl)ethanone

Cat. No. B1267722
CAS RN: 6951-70-8
M. Wt: 204.05 g/mol
InChI Key: BADCOFLZDWJCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of specific reactions to introduce functional groups and structural motifs characteristic of these chemicals. For instance, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a compound with a similar structure, utilizes the Delépine reaction, highlighting a method that could potentially be adapted for the synthesis of 1-(2-Amino-4,5-dichlorophenyl)ethanone. This process involves the reaction of α-brominated intermediates with hexamethylenetetramine to afford the primary amine, suggesting a feasible approach for synthesizing amino-substituted phenylethanones (Power et al., 2015).

Molecular Structure Analysis

Investigations into similar compounds have employed techniques like X-ray crystallography to elucidate their molecular structures. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into how substituents influence molecular conformation, which is crucial for understanding the structure of 1-(2-Amino-4,5-dichlorophenyl)ethanone and its potential intermolecular interactions (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014).

Chemical Reactions and Properties

The chemical behavior of compounds similar to 1-(2-Amino-4,5-dichlorophenyl)ethanone can be inferred from studies on their reactions and stability. For instance, the investigation into the pyrolysis products of bk-2C-B indicates how structural modifications affect chemical stability and reaction pathways, offering a basis to predict the reactivity of 1-(2-Amino-4,5-dichlorophenyl)ethanone under various conditions (Kelly B Texter et al., 2018).

Scientific Research Applications

Pyrolysis Product Identification

1-(2-Amino-4,5-dichlorophenyl)ethanone has been studied in the context of pyrolysis, particularly for substances like bk-2C-B and bk-2C-I. Pyrolysis products have been identified, contributing to the understanding of the stability and potential degradation products of related compounds (Texter et al., 2018).

Antimicrobial Activity

Research has focused on synthesizing derivatives of 1-(2-Amino-4,5-dichlorophenyl)ethanone to explore their antimicrobial properties. These derivatives have been tested against both gram-positive and gram-negative bacteria, revealing potential applications in the pharmaceutical industry (Wanjari, 2020).

Heterocyclic Compound Synthesis

This compound has been utilized in the synthesis of heterocyclic compounds. For instance, its derivatives have been employed in producing isoflavones and other N,O- and N,N-binucleophiles (Moskvina et al., 2015).

Biotransformation for Drug Synthesis

It has been used in biotransformation processes, particularly for synthesizing chiral intermediates of antifungal agents like Miconazole (Miao et al., 2019).

Antitubercular Agent Development

Derivatives of 1-(2-Amino-4,5-dichlorophenyl)ethanone have been synthesized and evaluated for their potential as antitubercular agents. These compounds exhibit significant activity against various bacterial strains, indicating their potential in treating tuberculosis (Bhoot et al., 2011).

properties

IUPAC Name

1-(2-amino-4,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADCOFLZDWJCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287656
Record name 1-(2-amino-4,5-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-4,5-dichlorophenyl)ethanone

CAS RN

6951-70-8
Record name 6951-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-amino-4,5-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.